molecular formula C20H23ClN2O3 B14920159 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B14920159
M. Wt: 374.9 g/mol
InChI Key: LEFHJKNUAZQHBF-UHFFFAOYSA-N
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Description

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines . Subsequent deprotection and selective intramolecular cyclization yield the desired piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3

InChI Key

LEFHJKNUAZQHBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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